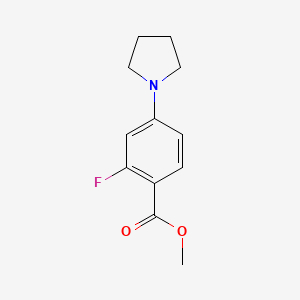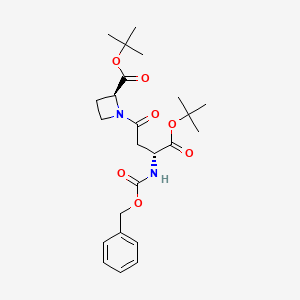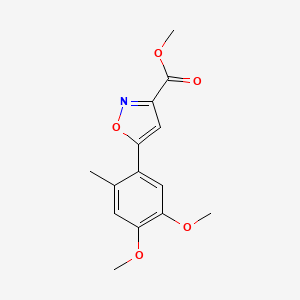
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone is a chemical compound with the molecular formula C16H12F6O3 It is characterized by the presence of a cyclohexanone ring substituted with phenyl and trifluoroacetyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone typically involves the reaction of 4-phenylcyclohexanone with trifluoroacetic anhydride in the presence of a catalyst The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetyl groups to hydroxyl groups or other functional groups.
Substitution: The phenyl and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with specific molecular targets. The trifluoroacetyl groups are known to enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. The phenyl group contributes to the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The overall effect is a combination of these interactions, leading to the compound’s observed biological and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylcyclohexanone: Lacks the trifluoroacetyl groups, resulting in different chemical properties and reactivity.
2,6-Difluoroacetylcyclohexanone: Contains fewer fluorine atoms, leading to reduced reactivity and different applications.
4-Phenyl-2,6-diacetylcyclohexanone: Similar structure but with acetyl groups instead of trifluoroacetyl groups, affecting its chemical behavior.
Uniqueness
4-Phenyl-2,6-bis(trifluoroacetyl)cyclohexanone is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical properties such as increased reactivity and stability. These properties make it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H12F6O3 |
|---|---|
Poids moléculaire |
366.25 g/mol |
Nom IUPAC |
4-phenyl-2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C16H12F6O3/c17-15(18,19)13(24)10-6-9(8-4-2-1-3-5-8)7-11(12(10)23)14(25)16(20,21)22/h1-5,9-11H,6-7H2 |
Clé InChI |
QMAKPKFQAKRYGW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)
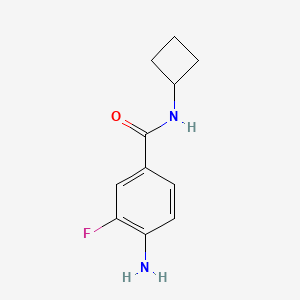
![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
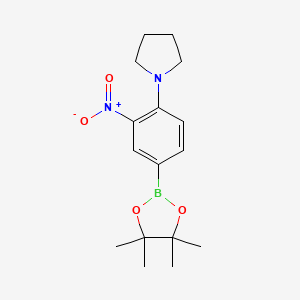
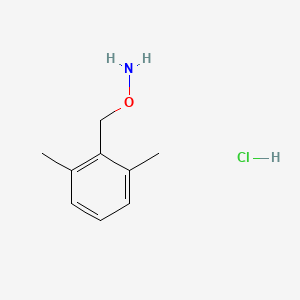
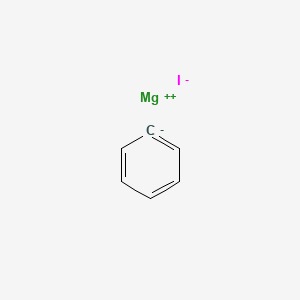

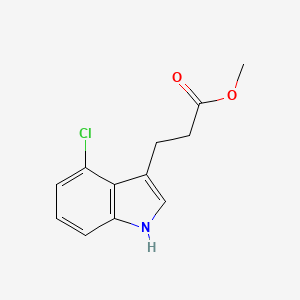
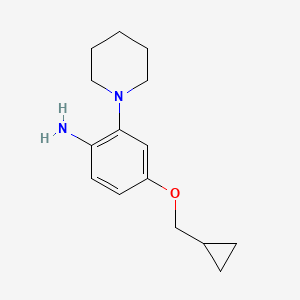
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
